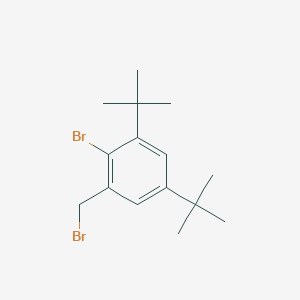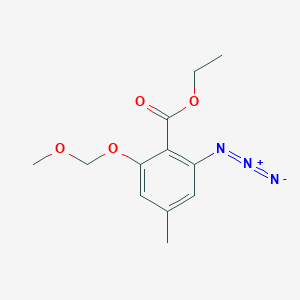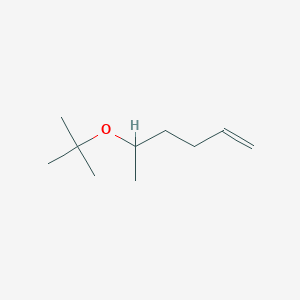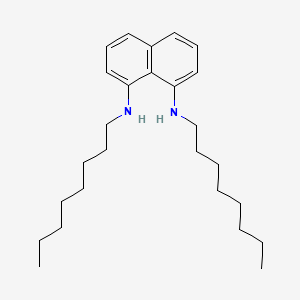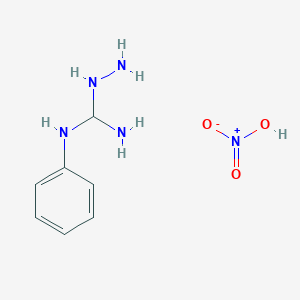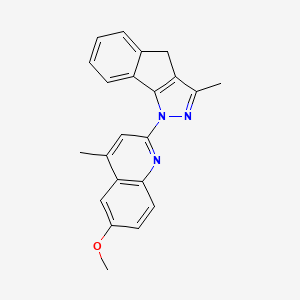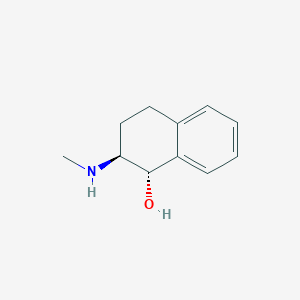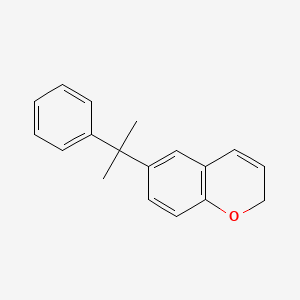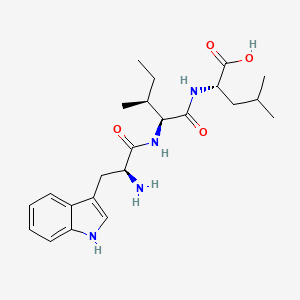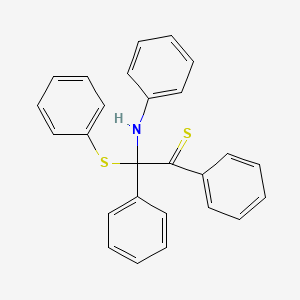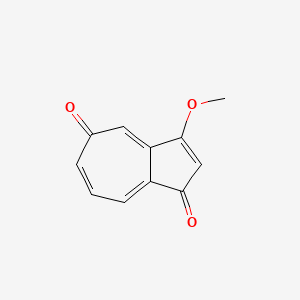
3-Methoxyazulene-1,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxyazulene-1,5-dione is an organic compound characterized by its azulene core structure, which is a bicyclic hydrocarbon consisting of fused five- and seven-membered rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxyazulene-1,5-dione typically involves the following steps:
Starting Materials: The synthesis often begins with azulene or its derivatives.
Methoxylation: Introduction of the methoxy group (-OCH₃) is achieved through reactions with methanol or other methoxylating agents under acidic or basic conditions.
Oxidation: The formation of the 1,5-dione structure involves oxidation reactions, which can be carried out using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for yield, purity, and cost-effectiveness, often utilizing catalysts and controlled reaction environments to enhance efficiency.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form more complex dione structures.
Reduction: Reduction reactions can convert the dione groups into hydroxyl groups, leading to the formation of diols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products:
Oxidation: Higher-order diones.
Reduction: Diols.
Substitution: Various substituted azulene derivatives.
Aplicaciones Científicas De Investigación
3-Methoxyazulene-1,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 3-Methoxyazulene-1,5-dione exerts its effects involves interactions with various molecular targets and pathways. For instance, its potential anti-inflammatory activity may be mediated through the inhibition of specific enzymes or signaling pathways involved in the inflammatory response.
Comparación Con Compuestos Similares
Azulene: The parent hydrocarbon structure, lacking the methoxy and dione functionalities.
1,4-Dimethoxyazulene: A derivative with methoxy groups at different positions.
Azulene-1,5-dione: Lacks the methoxy group but shares the dione structure.
Uniqueness: 3-Methoxyazulene-1,5-dione is unique due to the presence of both the methoxy group and the 1,5-dione structure, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific domains, emphasizing its unique properties and potential applications
Propiedades
Número CAS |
161467-12-5 |
|---|---|
Fórmula molecular |
C11H8O3 |
Peso molecular |
188.18 g/mol |
Nombre IUPAC |
3-methoxyazulene-1,5-dione |
InChI |
InChI=1S/C11H8O3/c1-14-11-6-10(13)8-4-2-3-7(12)5-9(8)11/h2-6H,1H3 |
Clave InChI |
GYXWRQCCEZDSSL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=O)C2=CC=CC(=O)C=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


